

comparing the potency of N6-Cyclohexyladenosine across species

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Compound of Interest		
Compound Name:	N6-Cyclohexyladenosine	
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A Comparative Guide to the Potency of N6-Cyclohexyladenosine Across Species

For researchers, scientists, and drug development professionals, understanding the species-specific potency of adenosine receptor agonists is critical for the accurate interpretation of experimental data and the successful translation of preclinical findings. **N6- Cyclohexyladenosine** (CHA), a well-known A1 adenosine receptor agonist, is frequently used as a pharmacological tool. This guide provides a comparative overview of its potency across different species, supported by available experimental data.

Quantitative Comparison of N6-Cyclohexyladenosine Potency

The potency of **N6-Cyclohexyladenosine** (CHA) is primarily characterized by its high affinity for the A1 adenosine receptor. However, its binding affinity (Ki) and functional potency (EC50) can vary across different species and adenosine receptor subtypes. The following table summarizes the available quantitative data for CHA. It is important to note that a complete dataset for all species and receptor subtypes is not available in the current literature, highlighting a gap in comparative pharmacology.



Species	Receptor Subtype	Parameter	Value (nM)	Reference(s)
Rat	A1	Ki	0.6 - 1.4	[1]
Bovine	A1	Kd	0.7	
Guinea Pig	A1	Kd	6	
Bovine	A1	EC50	280	[2]
General	A1	EC50	8.2	[3]
Rat	A2A	Ki	> R-PIA	[4]
Human	A2A	Ki	> R-PIA	[5]

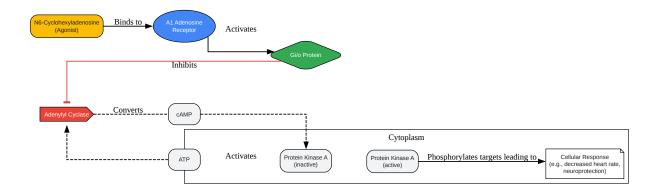
Note: "General" refers to a commonly cited value where the specific species for the assay was not detailed in the source. "> R-PIA" indicates that the affinity of CHA is lower than that of R-Phenylisopropyladenosine.

Data for mouse adenosine receptors and for the A2B and A3 receptors for CHA across all three species (human, rat, and mouse) are not readily available in the reviewed literature. For comparison, the related A1-selective agonist, N6-Cyclopentyladenosine (CPA), has reported Ki values at human A1, A2A, and A3 receptors of 2.3 nM, 790 nM, and 43 nM, respectively, and an EC50 at the human A2B receptor of 18,600 nM.

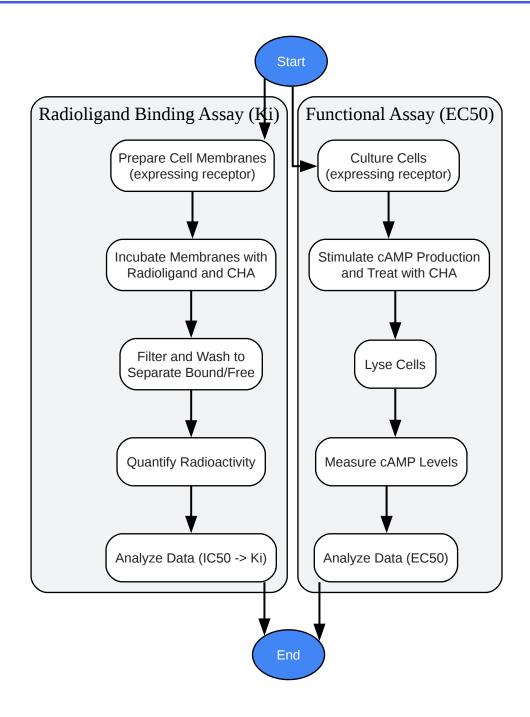
Adenosine A1 Receptor Signaling Pathway

N6-Cyclohexyladenosine primarily exerts its effects through the activation of the A1 adenosine receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.









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